Ethyl 3-bromo-4-methylphenylacetate, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

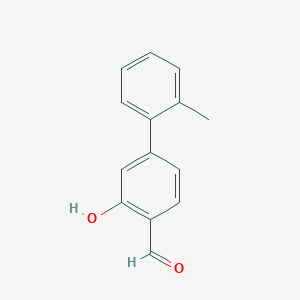

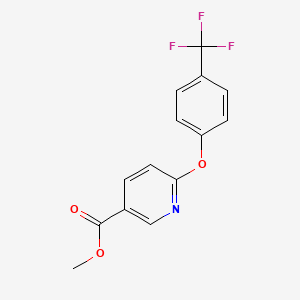

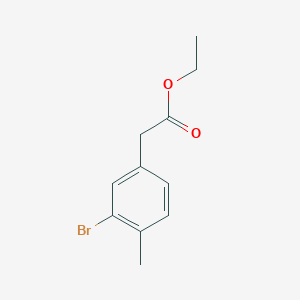

Ethyl 3-bromo-4-methylphenylacetate is a chemical compound with the CAS number 1201633-86-4 . It is used in research and is part of the benzene compounds category . The molecular formula is C11H13BrO2 .

Synthesis Analysis

The synthesis of Ethyl 3-bromo-4-methylphenylacetate involves several steps. One method involves the use of dimethylsulfide and borane in tetrahydrofuran under an inert atmosphere . Another method involves the use of hydrogen chloride for 3.5 hours under reflux . More detailed synthesis methods can be found in the references .Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-4-methylphenylacetate consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 257.12 .Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-methylphenylacetate has a molecular weight of 257.12 . It is stored in a dry room at room temperature . The boiling point is not specified . The density is predicted to be 1.344±0.06 g/cm3 . The boiling point is predicted to be 303.2±27.0 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Ethyl 3-bromo-4-methylphenylacetate serves as a precursor or intermediate in the synthesis of various organic compounds. For instance, it can be involved in reactions with phenols in the presence of aluminum chloride, leading to derivatives that are intermediates in the Pechmann reaction, which is used for synthesizing coumarins (Kimura et al., 1982). Such reactions are foundational in creating complex organic molecules for further research and development in pharmaceuticals and materials science.

Chiral Separation Studies

The compound can be used in studies focusing on chiral separation, an essential aspect of pharmaceutical research where the enantiomeric purity of a drug can significantly affect its efficacy and safety. For example, enantiomeric resolution and simulation studies of related bromo-ethyl compounds on a Chiralpak IA column have been documented, providing insights into chiral recognition mechanisms and the role of interactions like hydrogen bonding in chiral resolution (Ali et al., 2016).

Synthesis of Heterocyclic Compounds

Ethyl 3-bromo-4-methylphenylacetate can be used in the synthesis of heterocyclic compounds, which are a central theme in medicinal chemistry due to their presence in many biologically active molecules. Research has shown the synthesis of novel succinimide derivatives with potential antifungal activities, highlighting the role of bromophenyl derivatives in developing new therapeutic agents (Cvetković et al., 2019).

Antimicrobial Agent Development

The structural features of ethyl 3-bromo-4-methylphenylacetate derivatives make them suitable candidates for the development of antimicrobial agents. For instance, research into substituted phenyl azetidines, potentially synthesized using related bromophenyl compounds, has shown promising antimicrobial properties, indicating the potential for developing new antibiotics or disinfectants (Doraswamy & Ramana, 2013).

Radical Scavenging and Antioxidant Research

Compounds derived from ethyl 3-bromo-4-methylphenylacetate may exhibit radical scavenging activities, contributing to antioxidant research crucial in understanding oxidative stress and its implications in various diseases, including cancer and neurodegenerative disorders. Studies on marine red algae have identified bromophenol derivatives with significant scavenging activity, underscoring the importance of such compounds in natural product chemistry and potential therapeutic applications (Li et al., 2012).

Safety and Hazards

Ethyl 3-bromo-4-methylphenylacetate is labeled with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

ethyl 2-(3-bromo-4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYLPGRUDFNAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-bromo-4-methylphenyl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.